(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid
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Description
(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.154. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Incorporation into Peptides
A derivative of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, related to the compound of interest, has been synthesized starting from [1.1.1]propellane. This rigid analogue of γ-aminobutyric acid has been incorporated into linear and cyclic peptides, demonstrating the compound's potential in peptide chemistry (Pätzel et al., 2004).
Ring Opening Reactions
The compound methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, which shares a similar structure, undergoes various ring-opening reactions. These reactions lead to products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate, indicating the versatility of similar structures in organic synthesis (Maas et al., 2004).
Inhibition of Enzymatic Synthesis
Compounds like 1-aminocyclopentane-1-carboxylic acid, which resemble the compound , have been found to inhibit the enzymatic synthesis of S-adenosyl-L-methionine. This suggests potential biomedical applications of similar compounds (Coulter et al., 1974).
Acidity Studies
The study of substituted bicyclooctane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids has provided insights into the acidity of weak acids. This research contributes to understanding the chemical properties of related compounds (Wiberg, 2002).
Cycloaddition Reactions
Compounds such as 4-(3-methyl-2-cyclohexenyl)methoxybicyclo [3.3.1] non-3-en-2-one have been involved in photo[2+2]cycloaddition reactions. This illustrates the potential of such structures in complex organic reactions (Kojima et al., 1985).
Synthesis of Bicyclo[2.1.0]pentane Derivatives
Bicyclo[3.1.0]hexan-2-one has been converted into various amides and esters of bicyclo[2.1.0] pentane-2-carboxylic acid. This demonstrates the synthetic potential of bicyclic compounds in organic chemistry (Brook & Brophy, 1985).
Properties
IUPAC Name |
(1R,3R,4S)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-5-3-7(6(8)9)2-4(5)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBUJOJZVJWXFC-WYDQCIBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(C1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@]2([C@@H]1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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